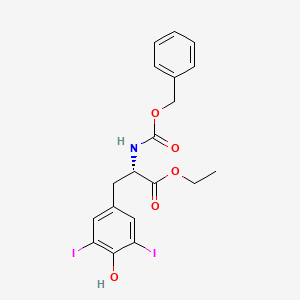

Z-Tyr(3,5-I2)-oet

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

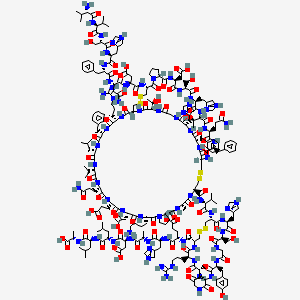

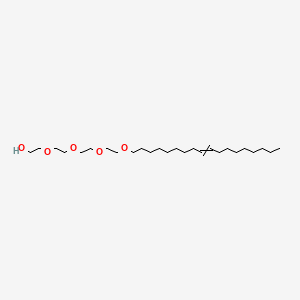

Z-Tyr(3,5-I2)-oet, also known as ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a chemical compound with the molecular formula C19H19I2NO5 .

Molecular Structure Analysis

The molecular structure of Z-Tyr(3,5-I2)-oet includes elements such as carbon ©, hydrogen (H), iodine (I), nitrogen (N), and oxygen (O). The molecular weight of this compound is 595.172 .Chemical Reactions Analysis

The specific chemical reactions involving Z-Tyr(3,5-I2)-oet are not detailed in the available resources .Applications De Recherche Scientifique

EPR Spectrum and Decay Kinetics in Photosystem II

EPR Spectrum of Tyrosine Z *: The EPR spectrum of tyrosine Z* (YZ*) and its decay kinetics in O2-evolving photosystem II preparations has been extensively studied. YZ* acts as a direct oxidant in the O2-evolving complex, playing a crucial role in the catalytic function of photosystem II. High-resolution EPR spectra at temperatures close to the onset of S-state transitions provide insights into the properties of YZ* in functional systems, including its interaction with the Mn cluster and implications for the water-splitting mechanism of photosystem II (Ioannidis, Zahariou, & Petrouleas, 2008).

Proton-Coupled Electron Transfer in Photosystem II

Coupling Between Proton and Electron Transfer : Research on photosystem II core complexes, including the substitution of 3-fluorotyrosine for Tyr(Z), sheds light on the intricate coupling between proton transfer and electron transfer. These findings highlight the role of hydrogen bonds and possibly salt bridges in determining the coupling mechanism, which is pivotal for understanding the functional dynamics of photosystem II in the photosynthetic oxygen-evolving complex (Rappaport et al., 2009).

Role of Tyrosine in Redox Reactions and Hydrogen Bonding Networks

Redox Control and Hydrogen Bonding Networks : The role of redox-active tyrosine Z (YZ) in proton-coupled electron transfer reactions within the photosynthetic oxygen-evolving complex is critical. Studies on the recombination rate of YZ* and the effect of solvent isotopes provide a deeper understanding of the electron transfer mechanisms and the structural dynamics involved in photosynthesis, emphasizing the importance of hydrogen bonding networks (Keough, Zuniga, Jenson, & Barry, 2013).

Structural Insights into Zinc Complexes

Structural and Spectroscopic Properties of Zinc Complexes : Studies on zinc complexes with tyrosine derivatives offer valuable insights into their structural and spectroscopic properties. These findings have implications for understanding the coordination chemistry of zinc and its interaction with biological ligands, which can be relevant to the broader context of tyrosine's role in enzyme activities and metalloprotein functions (Wojciechowska et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCOFWKAQDPBP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)

![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)